5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves cyclization reactions that can be facilitated by various reagents and conditions, such as using strong acids or bases.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group, which can be done using amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and phenyl rings.
Reduction: Reduction reactions can target the bromine atom or the carboxamide group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrazole and phenyl rings.
Reduction: Reduced forms of the compound, such as dehalogenated or deaminated derivatives.
Substitution: A variety of substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 4-Bromophenyl 1-(2-furoyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide
- 4-Chlorophenyl 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl sulfide
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18BrF3N6O |
---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H18BrF3N6O/c1-12-14(11-30(3)27-12)10-29(2)20(32)17-9-19-26-16(13-4-6-15(22)7-5-13)8-18(21(23,24)25)31(19)28-17/h4-9,11H,10H2,1-3H3 |
InChI Key |
NVKBQBRAFLKQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F)C |
Origin of Product |
United States |
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